Specific Scientific Field: Neuroscience and Biochemistry
Summary of the Application: Propentofylline (PROP) is a methylated xanthine compound that diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases . It has been proposed to increment antioxidant defenses and to prevent oxidative damage in neural tissues .
Methods of Application: In the study, the antioxidant effects of 12.5 mg·kg −1 ·day −1 PROP were evaluated in plasma and the brainstem of Wistar rats exposed to the gliotoxic agent 0.1% ethidium bromide (EB) for 7–31 days .
Results or Outcomes: After 7 days of EB treatment, TBARS levels were 2-fold higher in the rat CNS than in control, reaching a maximum of 2.4-fold within 15 days. After 31 days of EB treatment, lipoperoxidation in CNS was still 65% higher than that in the control.
Specific Scientific Field: Pharmacology and Neuroscience
Summary of the Application: Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has a direct glial modulation to decrease a reactive phenotype, decrease glial production and release of damaging proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance .
Results or Outcomes: It is mentioned that propentofylline has shown efficacy in alleviating chronic pain .
Specific Scientific Field: Neuroscience
Summary of the Application: Propentofylline (PROP) has been observed to have remyelination and neuroprotective effects . It has been shown to decrease astrocytic activation, thus reducing glial scar development following injury . It also increases both oligodendroglial and Schwann cell remyelination after 31 days, compared to untreated animals , and even reverses the neuronal dysfunction caused by demyelination induced by the diabetic state in Wistar rats .
Results or Outcomes: It is mentioned that propentofylline has shown efficacy in reversing the neuronal dysfunction caused by demyelination .
Specific Scientific Field: Neurology and Psychiatry
Summary of the Application: Clinically, propentofylline has shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . It has a direct glial modulation to decrease a reactive phenotype, decrease glial production and release of damaging proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance .
Results or Outcomes: It is mentioned that propentofylline has shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis .
Specific Scientific Field: Biochemistry
Summary of the Application: Propentofylline (PROP) is a methylated xanthine compound that diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases . PROP has been observed to improve the thiol-based antioxidant defenses in the rat brainstem by the induction of the enzymatic activity of glutathione reductase (GR), which diminished lipid oxidation progression and rebalanced the redox status in the CNS .
Results or Outcomes: It is mentioned that propentofylline has shown efficacy in improving thiol-based antioxidant defenses .
Summary of the Application: It includes modulation of pre- and postsynaptic neurons, astrocytes, and microglia in the treatment of chronic pain syndromes .
Results or Outcomes: It is mentioned that propentofylline has shown efficacy in the treatment of chronic pain syndromes .
Propentofylline is a xanthine derivative and phosphodiesterase inhibitor, primarily recognized for its neuroprotective properties. Its chemical formula is C₁₅H₂₂N₄O₃, with a molecular weight of approximately 306.36 g/mol. Propentofylline functions by inhibiting the enzyme 3',5'-cyclic-AMP phosphodiesterase 4A, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a significant second messenger in various physiological processes .
Propentofylline's mechanism of action is believed to be multifaceted. It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in the brain. cAMP is a second messenger molecule involved in various cellular processes, and its elevation may promote neuronal survival and function []. Additionally, propentofylline blocks the uptake of adenosine, a neuromodulator that can inhibit neuronal activity. By limiting adenosine activity, propentofylline might enhance alertness and cognitive function [].
Propentofylline also exhibits antioxidant and anti-inflammatory properties. In animal models, it has been shown to reduce the production of free radicals and pro-inflammatory markers associated with neurodegeneration [].
The biological activity of propentofylline extends beyond its role as a phosphodiesterase inhibitor. It has demonstrated antioxidant properties by enhancing thiol-based antioxidant defenses in the central nervous system. In experimental studies, propentofylline treatment increased the activity of glutathione reductase, thereby reducing lipid oxidation and improving redox status in brain tissues . Additionally, propentofylline has been shown to stimulate nerve growth factor release and increase cerebral blood flow, contributing to its neuroprotective effects .
The synthesis of propentofylline involves multiple steps typically starting from xanthine derivatives. While specific detailed synthetic routes may vary, common approaches include:
Specific methodologies can vary based on desired yields and purity requirements.
Propentofylline is primarily investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and other cognitive disorders due to its neuroprotective properties. Its ability to improve cerebral blood flow and enhance neuronal survival makes it a candidate for further research in various neurological conditions . Additionally, propentofylline may have applications in enhancing recovery from ischemic injuries.
Studies on propentofylline's interactions reveal its capacity to modulate inflammatory responses in microglia and macrophages. For instance, it has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in response to lipopolysaccharide stimulation . These findings suggest that propentofylline may play a role in managing inflammation associated with neurodegenerative processes.
Several compounds share structural or functional similarities with propentofylline. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Theophylline | Xanthine derivative | Primarily used as a bronchodilator |
| Caffeine | Xanthine derivative | Stimulant effects on the central nervous system |
| Pentoxifylline | Xanthine derivative | Primarily used for peripheral vascular diseases |
Uniqueness of Propentofylline: Unlike other xanthines that primarily act as stimulants or vasodilators, propentofylline specifically targets neuroprotection through phosphodiesterase inhibition and modulation of apoptotic pathways, making it particularly valuable in neurological research and potential therapies.
Propentofylline possesses the molecular formula C₁₅H₂₂N₄O₃ and a molecular weight of 306.36 grams per mole [1] [2] [3]. The compound has a CAS registry number of 55242-55-2 [1] [3] [4]. The exact monoisotopic mass is reported as 306.169 grams per mole [4] [5]. The molecular weight is also reported with slight variations as 306.360 grams per mole [4] [6] and 306.3602 grams per mole [6] [7], reflecting different levels of precision in various databases.
Propentofylline is a white solid compound [3] [8] with distinct physical and chemical characteristics. The compound exhibits a melting point in the range of 64-66°C [5] [8], indicating its relatively low thermal stability compared to many pharmaceutical compounds. The predicted boiling point is 541.4±56.0°C at 760 mmHg [5] [8], suggesting high thermal stability in its liquid phase.
The density of propentofylline is reported as 1.25±0.1 grams per cubic centimeter (predicted) [8] and 1.3±0.1 grams per cubic centimeter [5]. The compound demonstrates limited water solubility at 12.4 milligrams per milliliter [3] [5] [8], which classifies it as a moderately water-soluble compound. This solubility profile is consistent with its lipophilic characteristics and ability to cross biological membranes.
The compound shows a predicted flash point of 281.2±31.8°C [5], indicating moderate flammability risks under extreme conditions. The vapor pressure is extremely low at 0.0±1.4 millimeters of mercury at 25°C [5], suggesting minimal volatility at room temperature. The index of refraction is reported as 1.602 [5], providing information about its optical properties.
The predicted pKa value of propentofylline is 0.58±0.70 [8], indicating its acidic nature. Another source reports a slightly different pKa value, reflecting the compound's weak acidic properties [8]. The partition coefficient (log P) values vary across different prediction methods, with reported values of 1.38 [5] and 1.540 [9], indicating moderate lipophilicity.
Propentofylline belongs to the class of organic compounds known as xanthines [4] [10]. These are purine derivatives characterized by a ketone group conjugated at carbons 2 and 6 of the purine moiety [4] [10]. The chemical classification places propentofylline within the broader category of organoheterocyclic compounds, specifically as an imidazopyrimidine derivative within the purines and purine derivatives subclass [4].
The compound exhibits a direct relationship between its structural features and biological activity. As a trialkylxanthine derivative, propentofylline demonstrates greater biological activity compared to other methylxanthines traditionally used as cyclic adenosine monophosphate phosphodiesterase inhibitors [11]. The structure-activity relationship studies indicate that propentofylline exhibits comparable activity regardless of the administration route, suggesting consistent mechanism of action through phosphodiesterase inhibition [11].
Comparative studies with related xanthine derivatives demonstrate that propentofylline shows significant differences in inhibitory effects compared to compounds like pentoxifylline [12]. The compound's ability to inhibit phosphodiesterase activity varies across different isoforms, with propentofylline showing marked selectivity toward specific phosphodiesterase types [13]. Among various xanthine derivatives studied, propentofylline proved to be the most potent inhibitor across different phosphodiesterase isoforms [13].
The molecular framework of propentofylline as an aromatic heteropolycyclic compound contributes to its pharmacological properties [4]. The specific substitution pattern, including the propyl group at position 7 and the oxohexyl chain at position 1 of the xanthine core, defines its unique biological profile compared to other xanthine derivatives [2] [4].
The stability profile of propentofylline involves several important considerations for pharmaceutical applications. The compound exhibits thermal stability under normal conditions, with no decomposition occurring when used according to specifications [14]. The thermal decomposition characteristics indicate that propentofylline maintains its integrity under standard storage and handling conditions.
Storage recommendations specify maintaining the compound at temperatures below -20°C in sealed, dry conditions [8] [14]. This requirement suggests that propentofylline may be susceptible to degradation under ambient conditions, particularly in the presence of moisture or elevated temperatures.
The compound's stability is influenced by various environmental factors including light, temperature, and pH conditions. While specific degradation pathways for propentofylline are not extensively documented in the available literature, studies on related xanthine derivatives provide insights into potential degradation mechanisms. The compound's aromatic heterocyclic structure may be susceptible to oxidative degradation, particularly under conditions of elevated temperature or in the presence of oxidizing agents.
Chemical stability considerations include the compound's behavior under different pH conditions and its interaction with various solvents. The predicted chemical stability suggests that propentofylline remains stable under normal pharmaceutical processing conditions, though specific stress testing data would be required for comprehensive stability profiling.
Computational predictions provide valuable insights into propentofylline's physiochemical properties. The compound demonstrates achiral stereochemistry with no defined stereocenters [6] [7], indicating absence of optical activity. This characteristic simplifies pharmaceutical development as there are no stereoisomeric considerations in synthesis and formulation.
The molecular charge is neutral (0) [6] [7], which influences its interaction with biological membranes and proteins. The absence of E/Z centers [6] [7] further confirms the structural simplicity from a stereochemical perspective.
The polar surface area (PSA) is calculated as 78.89 Ų [5], which falls within the range suitable for oral bioavailability according to Lipinski's rule of five. This value suggests that propentofylline can achieve adequate membrane permeability while maintaining some degree of hydrophilicity for dissolution.
The molecular volume and related topological descriptors contribute to understanding the compound's three-dimensional structure and its potential interactions with biological targets. The compound's molecular framework as an aromatic heteropolycyclic system influences its binding affinity to various receptors and enzymes [4].
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest that propentofylline exhibits favorable pharmacokinetic characteristics. The compound readily crosses the blood-brain barrier [6] [15], which is crucial for its neuroprotective applications. This property is consistent with its moderate lipophilicity and appropriate molecular size.
Propentofylline demonstrates significant inhibitory activity against phosphodiesterase enzymes, particularly those involved in cyclic adenosine monophosphate degradation [1]. The compound exhibits noncompetitive inhibition patterns across multiple tissue types, including cerebral cortex, heart muscle, descending aorta, and platelets [1]. Soluble cyclic adenosine monophosphate phosphodiesterases from these tissues display biphasic kinetic behavior, characterized by distinct low and high Michaelis-Menten constant values [1].
The low Michaelis-Menten constant values range from 2.1 to 3.0 micromolar across different tissues, while high Michaelis-Menten constant values span 111, 28.7, 30.2, and 18.7 micromolar for cerebral cortex, heart muscle, descending aorta, and platelets, respectively [1]. Propentofylline demonstrates inhibition constant values of 83.4 to 135 micromolar for low Michaelis-Menten constant phosphodiesterases and 107 to 188 micromolar for high Michaelis-Menten constant phosphodiesterases [1].
The phosphodiesterase inhibitory potency of propentofylline represents approximately one-fourth to one-tenth of the activity exhibited by 3-isobutyl-1-methylxanthine, while demonstrating 3 to 9-fold greater potency than theophylline and 6 to 17-fold greater potency than caffeine [1]. This selective inhibition profile contributes to the elevation of intracellular cyclic adenosine monophosphate levels, which serves as a critical second messenger in cellular signaling cascades [2] [3].
Propentofylline functions as a type III-IV specific phosphodiesterase inhibitor, preferentially targeting enzymes responsible for cyclic adenosine monophosphate degradation [4]. The inhibition mechanism involves interaction with the catalytic domain of phosphodiesterase enzymes, preventing the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate [1]. This inhibition results in sustained elevation of intracellular cyclic adenosine monophosphate concentrations, facilitating downstream signaling through protein kinase A activation [5] [6].
Propentofylline exhibits potent inhibitory effects on adenosine transport processes across multiple nucleoside transporter subtypes [7]. The compound demonstrates concentration-dependent inhibition of tritiated adenosine uptake by the three best-characterized nucleoside transport processes: equilibrative sensitive, equilibrative insensitive, and concentrative influx transporters [7].
The greatest inhibitory potency occurs with equilibrative sensitive transporters in L1210/B23.1 cells, achieving an inhibitory concentration fifty value of 9 micromolar [7]. Equilibrative insensitive transporters exhibit intermediate sensitivity, with inhibitory concentration fifty values of 170 micromolar in L1210/C2 cells and 166 micromolar in Walker 256 cells [7]. Propentofylline demonstrates weak inhibition of concentrative influx transporters, requiring concentrations of 6 millimolar for fifty percent inhibition [7].
These inhibitory effects on adenosine transport result in increased extracellular adenosine concentrations, particularly during ischemic conditions [7] [8]. The elevation of extracellular adenosine contributes to neuroprotective effects by enhancing adenosine receptor-mediated signaling pathways [7]. Chinese hamster ovary cells transfected with human adenosine A1, A2A, or A2B receptors demonstrate inhibitory concentration fifty values of 37 to 39 micromolar for adenosine uptake inhibition by propentofylline [9].
The adenosine uptake inhibition mechanism involves competitive interaction with nucleoside transporter proteins embedded in cellular membranes [7]. Propentofylline competes with endogenous adenosine for binding sites on these transporters, effectively reducing the cellular reuptake of adenosine and prolonging its extracellular presence [7]. This mechanism is particularly relevant during metabolic stress conditions when enhanced adenosine signaling provides cellular protection [8].
Propentofylline activates the cyclic adenosine monophosphate-protein kinase A signaling system through multiple complementary mechanisms [5] [6]. The primary activation occurs via phosphodiesterase inhibition, which prevents cyclic adenosine monophosphate degradation and results in sustained elevation of intracellular cyclic adenosine monophosphate levels [1] [5].
Elevated cyclic adenosine monophosphate concentrations lead to protein kinase A activation through dissociation of the inactive tetrameric holoenzyme complex [5]. The activated protein kinase A catalytic subunits subsequently phosphorylate downstream target proteins, including cyclic adenosine monophosphate response element-binding protein and various anti-apoptotic proteins [5] [6].
Research demonstrates that propentofylline-mediated neuroprotection against beta-amyloid protein-induced apoptosis operates through the cyclic adenosine monophosphate-protein kinase A system [5]. The compound markedly attenuates beta-amyloid protein 1-42-induced cell death in rat hippocampal neurons by enhancing anti-apoptotic protein expression, particularly B-cell lymphoma 2 [5]. This neuroprotective effect can be replicated by dibutyryl cyclic adenosine monophosphate and is completely suppressed by specific protein kinase A inhibitors [5].
Propentofylline increases cyclic adenosine monophosphate response element-binding protein phosphorylation, leading to enhanced transcription of survival genes [10]. The compound also induces expression of anti-apoptotic proteins while simultaneously suppressing pro-apoptotic proteins such as Bcl-2-associated X protein [5]. These effects demonstrate the critical role of cyclic adenosine monophosphate-protein kinase A signaling in mediating propentofylline's cellular protective mechanisms [5] [6].
The cyclic adenosine monophosphate-protein kinase A system activation by propentofylline extends to glial cells, where it modulates inflammatory responses [11]. Cultured microglia treated with propentofylline exhibit altered cytokine production profiles, with decreased tumor necrosis factor-alpha and interleukin-1 beta release, effects that can be mimicked by dibutyryl cyclic adenosine monophosphate [11].
Propentofylline demonstrates complex interactions with multiple molecular targets beyond phosphodiesterases and adenosine transporters [12] [13]. A significant molecular target is TROY, a tumor necrosis factor receptor superfamily member 19, which represents a novel signaling molecule upregulated in infiltrating microglia [12] [13].
Propentofylline targets TROY expression and its downstream signaling cascade, including protein tyrosine kinase 2 beta, Rac1, and phosphorylated c-Jun N-terminal kinase [12] [13]. These downstream signaling molecules mediate cellular migration and invasion processes, particularly in microglial cells responding to pathological stimuli [12]. Small interfering ribonucleic acid-mediated inhibition of TROY expression significantly inhibits microglial migration toward CNS-1 cells, similar to effects observed with 10 micromolar propentofylline treatment [12].
Adenosine receptor interactions represent another important molecular target category for propentofylline [14] [9]. The compound exhibits concentration-dependent effects on adenosine A1, A2A, and A2B receptors, with differential modulation depending on receptor subtype and propentofylline concentration [14] [9]. Agonist-activated adenosine A1 receptors are antagonized by 100 micromolar propentofylline, while A2A and A2B receptor responses remain unaffected at this concentration [9].
Paradoxically, propentofylline enhances adenosine A1 and A2A receptor-mediated effects at concentrations of 1 and 100 micromolar, respectively [9]. This enhancement occurs through inhibition of adenosine uptake, which increases local adenosine concentrations and amplifies receptor activation [9]. The net effects of propentofylline on adenosine receptor signaling depend on the relative concentrations of propentofylline and adenosine, as well as the specific receptor subtypes present [9].
Propentofylline also interacts with glutamate transporter systems, particularly GLT-1 and GLAST transporters in astrocytes [15] [16]. The compound enhances glutamate transporter expression and function, leading to improved glutamate clearance from extracellular spaces [15] [16]. This interaction contributes to neuroprotective effects by reducing excitotoxicity associated with elevated glutamate concentrations [15].
Propentofylline modulates multiple cellular signaling pathways through its diverse molecular target interactions [17] [18]. The compound inhibits the mammalian target of rapamycin pathway in astrocytes, demonstrated by decreased phosphorylation of S6 kinase, a commonly used marker of mammalian target of rapamycin complex activation [17]. This inhibition occurs through c-Jun N-terminal kinase pathway suppression, as c-Jun N-terminal kinase antagonist SP600125 prevents tumor necrosis factor-alpha-induced S6 kinase activation [17].
Propentofylline significantly affects mitogen-activated protein kinase signaling cascades [17]. The compound inhibits c-Jun N-terminal kinase and p38 mitogen-activated protein kinase activation induced by tumor necrosis factor-alpha, while extracellular signal-regulated kinase activation remains unaffected [17]. This selective modulation of mitogen-activated protein kinase pathways contributes to the anti-inflammatory and anti-proliferative effects of propentofylline [17].
The AKT survival pathway represents another critical target for propentofylline modulation [19] [18]. In glioblastoma cells, propentofylline decreases AKT phosphorylation, which correlates with reduced cell survival and increased sensitivity to therapeutic agents [19]. This AKT pathway inhibition occurs downstream of TROY signaling modulation and contributes to the compound's ability to sensitize cancer cells to chemotherapy and radiation therapy [19].
Nuclear factor-kappa B signaling pathway inhibition constitutes a major mechanism of propentofylline's anti-inflammatory effects [19] [18]. The compound decreases nuclear factor-kappa B phosphorylation in both T98G and GBM43 cell lines, leading to reduced transcription of pro-inflammatory genes [19]. This nuclear factor-kappa B inhibition occurs through cyclic adenosine monophosphate-protein kinase A-mediated phosphorylation of nuclear factor-kappa B p50 subunit, which enhances its binding to inhibitory kappa B elements in gene promoters [20].
Rac1 signaling pathway modulation by propentofylline significantly impacts cellular motility and invasion processes [19] [18]. The compound inhibits Rac1 activation, which plays essential roles in cytoskeletal rearrangements and lamellipodia formation associated with cell migration [19]. Propentofylline treatment significantly decreases lamellipodia formation and membrane ruffling in glioblastoma cell lines, consistent with reduced invasive potential [18].
Propentofylline influences calcium-dependent signaling pathways through its effects on glial cell activation [21] [4]. The compound modulates calcium-dependent and excessive activation of glial cells commonly observed in neuroinflammation [4]. Increased adenosine levels induced by propentofylline administration perform regulatory roles on calcium and cyclic adenosine monophosphate-dependent cellular responses [4].
Irritant;Health Hazard